molecular formula C9H16Cl3N3 B1602640 2-(Pyridin-3-yl)piperazine trihydrochloride CAS No. 1171887-03-8

2-(Pyridin-3-yl)piperazine trihydrochloride

Cat. No. B1602640
CAS RN: 1171887-03-8
M. Wt: 272.6 g/mol
InChI Key: KLYREZWOADHWQL-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)piperazine trihydrochloride is a chemical compound and piperazine derivative. Some derivatives of this substance are known to act as potent and selective α2-adrenergic receptor antagonists .

  • Mechanism of Action

    • Piperazine derivatives like this compound are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and flaccid paralysis of worms .
  • Physical and Chemical Properties Analysis

    • Safety Information : Warning (H315, H319, H335); Precautionary statements (P261, P280, P271) .
  • Scientific Research Applications

    Proteomics Research

    2-(Pyridin-3-yl)piperazine trihydrochloride: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions . The compound serves as a biochemical tool for probing protein interactions and dynamics. It can be used to modify proteins or peptides chemically, thereby aiding in the identification of functional groups essential for protein activity or interaction with other molecules.

    Pharmacology

    In pharmacology, this compound has been identified as a building block for the synthesis of various pharmacologically active molecules . Its derivatives are known to act as α2-adrenergic receptor antagonists , which are useful in the treatment of conditions like hypertension and certain psychiatric disorders. It’s also a precursor for the synthesis of drugs such as Azaperone (antipsychotic), Atevirdine and Delavirdine (antiretrovirals), and Mirtazapine (antidepressant) .

    Chemical Synthesis

    2-(Pyridin-3-yl)piperazine trihydrochloride: plays a role in chemical synthesis as an intermediate for the construction of complex organic compounds . It’s involved in reactions such as nucleophilic substitutions and catalyzed cyclizations, which are fundamental in developing new chemical entities with potential therapeutic applications.

    Molecular Biology Research

    In molecular biology, this compound is used in the study of gene expression and regulation . It can be part of assays that help in understanding the interaction between small molecules and nucleic acids or proteins, thus contributing to the discovery of new drug targets.

    Analytical Chemistry

    Analytical chemists employ 2-(Pyridin-3-yl)piperazine trihydrochloride in the development of analytical methods for compound detection and quantification . It can serve as a standard or reference compound in techniques such as NMR , HPLC , LC-MS , and UPLC , which are crucial for the quality control of pharmaceutical substances.

    properties

    IUPAC Name

    2-pyridin-3-ylpiperazine;trihydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H13N3.3ClH/c1-2-8(6-10-3-1)9-7-11-4-5-12-9;;;/h1-3,6,9,11-12H,4-5,7H2;3*1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KLYREZWOADHWQL-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CNC(CN1)C2=CN=CC=C2.Cl.Cl.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H16Cl3N3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70589998
    Record name 2-(Pyridin-3-yl)piperazine--hydrogen chloride (1/3)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70589998
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    272.6 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(Pyridin-3-yl)piperazine trihydrochloride

    CAS RN

    1171887-03-8
    Record name 2-(Pyridin-3-yl)piperazine--hydrogen chloride (1/3)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70589998
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Reactant of Route 6
    2-(Pyridin-3-yl)piperazine trihydrochloride

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